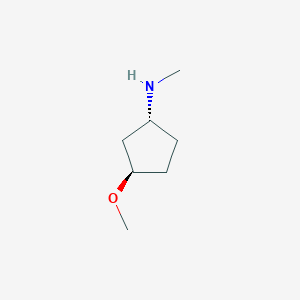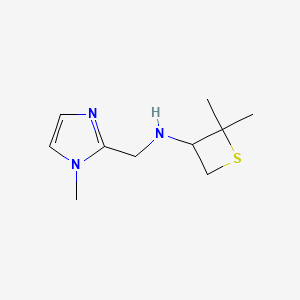
2,2-Dimethyl-N-((1-methyl-1H-imidazol-2-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-((1-methyl-1H-imidazol-2-yl)methyl)thietan-3-amine is a compound that features a thietane ring, an imidazole moiety, and a dimethyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-((1-methyl-1H-imidazol-2-yl)methyl)thietan-3-amine typically involves the formation of the thietane ring followed by the introduction of the imidazole moiety. One common method involves the reaction of a suitable thietane precursor with an imidazole derivative under controlled conditions. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-((1-methyl-1H-imidazol-2-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole moiety to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2,2-Dimethyl-N-((1-methyl-1H-imidazol-2-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-((1-methyl-1H-imidazol-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, influencing enzymatic activity. Additionally, the thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitro-1H-imidazole-1-acetic acid: Another imidazole derivative with different functional groups.
1-Methyl-2-trichloroacetylimidazole: Contains a trichloroacetyl group instead of a thietane ring.
Uniqueness
2,2-Dimethyl-N-((1-methyl-1H-imidazol-2-yl)methyl)thietan-3-amine is unique due to the presence of the thietane ring, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
2,2-dimethyl-N-[(1-methylimidazol-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H17N3S/c1-10(2)8(7-14-10)12-6-9-11-4-5-13(9)3/h4-5,8,12H,6-7H2,1-3H3 |
InChI Key |
GZXYWRYZZBHQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NCC2=NC=CN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



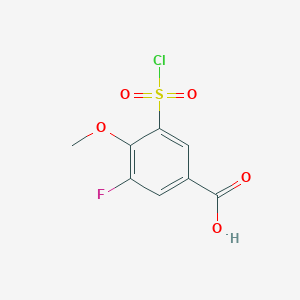

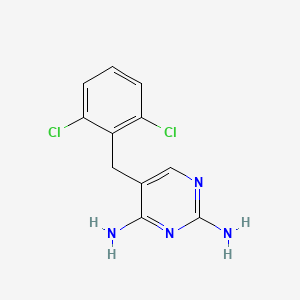
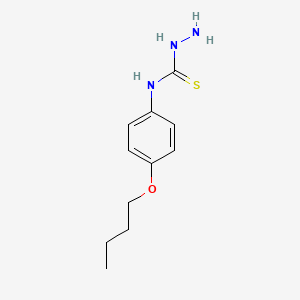
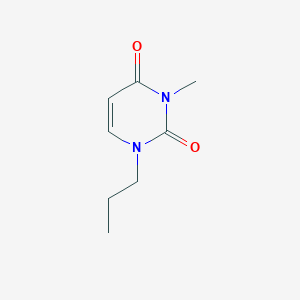
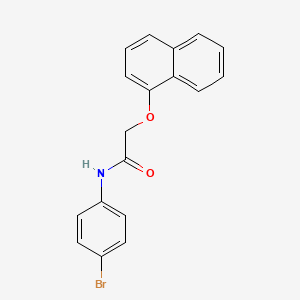
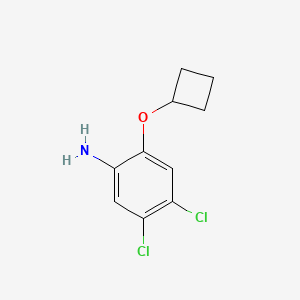
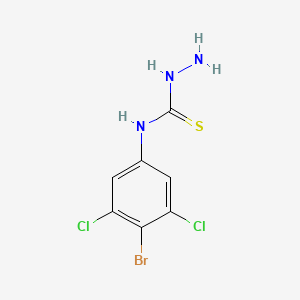
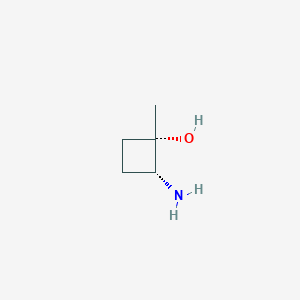

![5-([1,1'-Biphenyl]-4-yl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one](/img/structure/B12993606.png)

